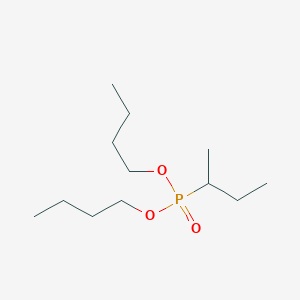
Dibutyl butan-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-methylpropyl)-, dibutyl ester (9CI) is an organophosphorus compound. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a (1-methylpropyl) group and two butyl ester groups. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-methylpropyl)-, dibutyl ester typically involves the esterification of phosphonic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Phosphonic acid+Butanol→Phosphonic acid, (1-methylpropyl)-, dibutyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-methylpropyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols and phosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (1-methylpropyl)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphonic acid, (1-methylpropyl)-, dibutyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups facilitate its entry into cells, where it can undergo hydrolysis to release active phosphonic acid derivatives. These derivatives can then interact with specific molecular pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-methylpropyl)-, diethyl ester
- Phosphonic acid, (1-methylpropyl)-, dimethyl ester
- Phosphonic acid, (1-methylpropyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (1-methylpropyl)-, dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties such as solubility and reactivity. Compared to its analogs, it may exhibit different biological activity and industrial applicability.
Properties
CAS No. |
100543-40-6 |
|---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-[butan-2-yl(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H27O3P/c1-5-8-10-14-16(13,12(4)7-3)15-11-9-6-2/h12H,5-11H2,1-4H3 |
InChI Key |
KBOOGSYKNKPHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C)CC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
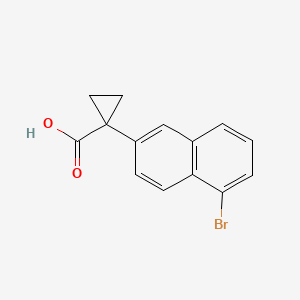
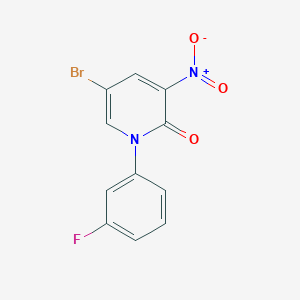

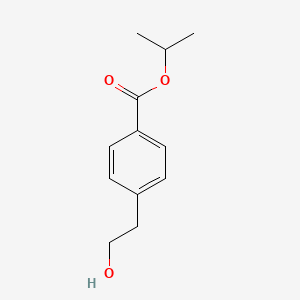



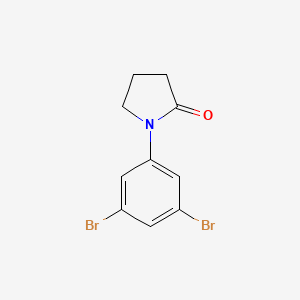
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
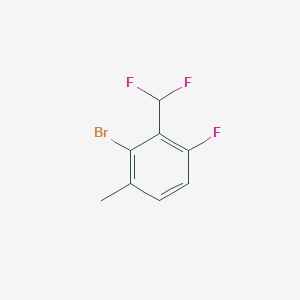

![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)
